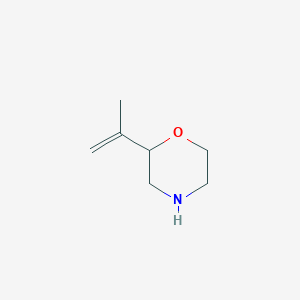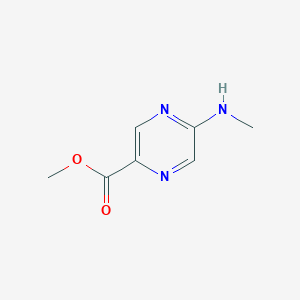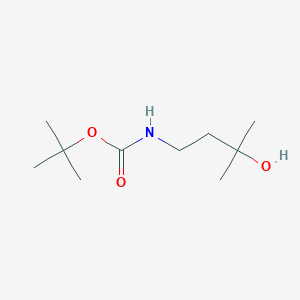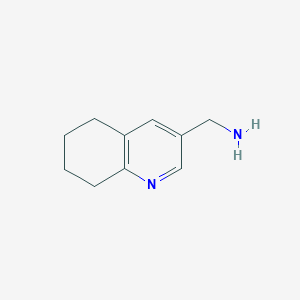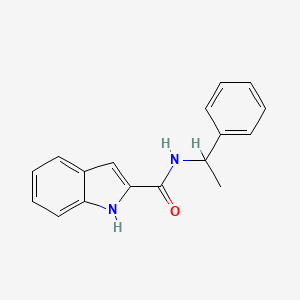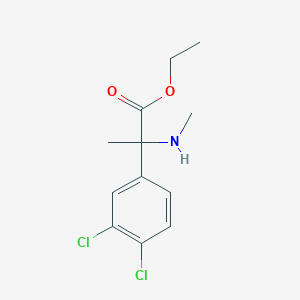
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate, or Diclofensine, is a synthetic organic compound. Its chemical structure consists of an ethyl ester group, a dichlorophenyl ring, and a methylamino group attached to a propanoate backbone. Diclofensine has been investigated for its potential pharmacological effects, particularly as an analgesic and antidepressant.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes exist for Diclofensine, but one common method involves the following steps:
Acylation: Ethyl 3,4-dichlorophenylacetate reacts with methylamine to form the corresponding amide.
Esterification: The amide is then esterified with ethanol to yield Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate.
2.2 Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be publicly available.
Chemical Reactions Analysis
Diclofensine undergoes various chemical reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring.
Oxidation: Oxidation of the methylamino group may lead to the corresponding N-oxide.
Common reagents and conditions include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., hydrogen peroxide).
Major products formed from these reactions include the alcohol, N-substituted derivatives, and the N-oxide.
Scientific Research Applications
Diclofensine has been studied for its potential in various fields:
Analgesia: Researchers have explored its analgesic properties, although it is not widely used clinically.
Antidepressant: Some studies suggest antidepressant effects, possibly related to its modulation of neurotransmitter systems.
Neuroprotection: Diclofensine’s neuroprotective properties have been investigated in animal models.
Drug Development: It serves as a lead compound for designing novel drugs targeting pain and mood disorders.
Mechanism of Action
The exact mechanism of Diclofensine’s effects remains incompletely understood. it likely involves interactions with monoamine transporters (such as serotonin and dopamine transporters) and modulation of neurotransmitter release.
Comparison with Similar Compounds
Diclofensine stands out due to its unique combination of structural features (dichlorophenyl ring, methylamino group, and ester functionality). Similar compounds include fluoxetine (an antidepressant) and cocaine (a psychostimulant), but Diclofensine’s distinct profile sets it apart.
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-4-17-11(16)12(2,15-3)8-5-6-9(13)10(14)7-8/h5-7,15H,4H2,1-3H3 |
InChI Key |
OGUBEQBFGQQADC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)


![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)


